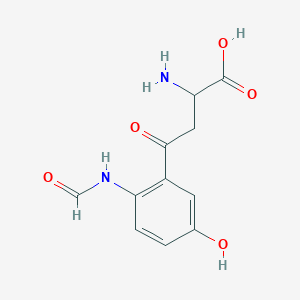
5-Hydroxy-N-formylkynurenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-N-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa). This compound participates in a number of enzymatic reactions. In particular, this compound can be converted into 5-hydroxykynurenine and formic acid through the action of the enzyme kynurenine formamidase. In addition, this compound can be biosynthesized from 5-hydroxy-L-tryptophan through the action of the enzyme indoleamine 2, 3-dioxygenase 1. In humans, this compound is involved in the tryptophan metabolism pathway.
This compound is a non-proteinogenic alpha-amino acid that is 5-hydroxykynurenine bearing an N-formyl substituent. It has a role as a human metabolite. It derives from a 5-hydroxykynurenine and a N-formylkynurenine.
科学的研究の応用
Role in Tryptophan Metabolism
5-Hydroxy-N-formylkynurenine is an intermediate in the metabolic pathway that converts tryptophan into several bioactive compounds. It can be synthesized from 5-hydroxy-L-tryptophan through the action of indoleamine 2,3-dioxygenase 1 and can further be converted into 5-hydroxykynurenine and formic acid via kynurenine formamidase . Understanding this pathway is essential for exploring how alterations in tryptophan metabolism can influence health and disease.
Implications in Neurological Disorders
Recent studies have highlighted the involvement of kynurenine metabolites, including this compound, in neurological conditions such as COVID-19. Research indicates that elevated levels of this compound are associated with venous thromboembolism in COVID-19 patients, suggesting a potential link between kynurenine metabolism and the pathogenesis of neurological complications observed in severe cases .
Case Study: COVID-19 and Kynurenine Pathway Activation
- Findings : Increased levels of kynurenine metabolites were observed in patients with severe COVID-19, correlating with inflammatory markers.
- Implications : These alterations may contribute to cognitive impairments associated with post-acute sequelae of SARS-CoV-2 infection .
Environmental Health Research
The kynurenine pathway has been implicated in responses to environmental stressors, such as particulate matter exposure. A study demonstrated that long-term exposure to PM2.5 and PM10 significantly altered the kynurenine pathway, leading to increased levels of several metabolites, including this compound. This suggests that environmental pollutants may disrupt normal tryptophan metabolism, potentially contributing to inflammation and non-communicable diseases .
Data Table: Impact of Particulate Matter on Kynurenine Pathway
| Metabolite | Group | Change Observed |
|---|---|---|
| This compound | High Exposure Group | Increased (p < 0.05) |
| Kynurenic Acid | High Exposure Group | Increased (p < 0.05) |
| NAD+ | High Exposure Group | Decreased (p < 0.05) |
Immunological Applications
The kynurenine pathway plays a vital role in immune regulation. Research has shown that metabolites like this compound may modulate immune responses by influencing the activity of immune cells . This has implications for understanding autoimmune disorders and developing therapeutic strategies.
Case Study: Inflammatory Bowel Disease
- Findings : Alterations in kynurenine metabolism were observed in patients with inflammatory bowel disease (IBD), indicating a shift towards increased production of inflammatory metabolites.
- Implications : These changes were associated with disease severity and treatment responses, suggesting that targeting the kynurenine pathway may offer new therapeutic avenues for IBD management .
特性
分子式 |
C11H12N2O5 |
|---|---|
分子量 |
252.22 g/mol |
IUPAC名 |
2-amino-4-(2-formamido-5-hydroxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12N2O5/c12-8(11(17)18)4-10(16)7-3-6(15)1-2-9(7)13-5-14/h1-3,5,8,15H,4,12H2,(H,13,14)(H,17,18) |
InChIキー |
LSTOUSIIVKMJBU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |
正規SMILES |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















